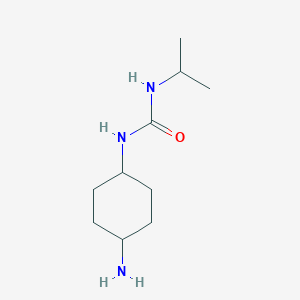
1-(4-Amino-cyclohexyl)-3-isopropyl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-cyclohexyl)-3-isopropyl-urea is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with an amino group at the 4-position and an isopropyl group attached to a urea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The intermediate 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure . The resulting 4-amino-cyclohexyl acetic acid is then heated to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Amino-cyclohexyl)-3-isopropyl-urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted urea derivatives.
科学的研究の応用
1-(4-Amino-cyclohexyl)-3-isopropyl-urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Amino-cyclohexyl)-3-isopropyl-urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their normal function. The pathways involved in its action include signal transduction and metabolic pathways .
類似化合物との比較
4-Amino-cyclohexanol: Used as an intermediate in the synthesis of pharmaceuticals.
4-Amino-cyclohexyl acetic acid: Utilized in the preparation of active pharmaceutical agents.
Uniqueness: 1-(4-Amino-cyclohexyl)-3-isopropyl-urea is unique due to its combination of a cyclohexyl ring, amino group, and urea moiety This structure allows it to participate in a broader range of chemical reactions compared to its analogs
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
1-(4-aminocyclohexyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14) |
InChIキー |
IINGEPDSHRMVNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NC1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)

![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
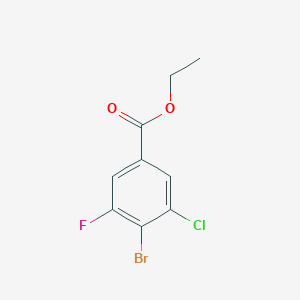
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)

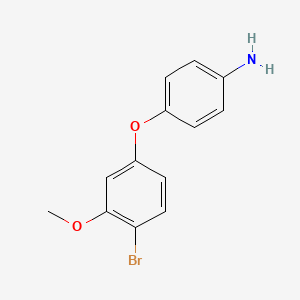

![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)
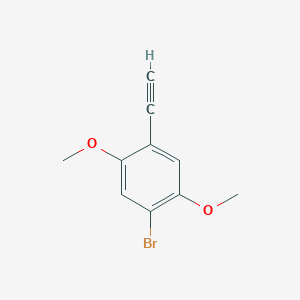
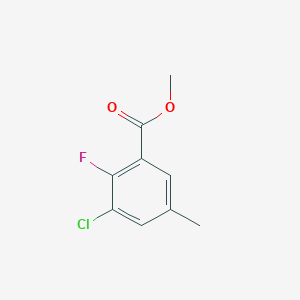
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
